molecular formula C10H6ClNO2S B8662062 5-(3-Chloro-phenyl)thiazole-4-carboxylic acid

5-(3-Chloro-phenyl)thiazole-4-carboxylic acid

Cat. No.: B8662062
M. Wt: 239.68 g/mol
InChI Key: DWKJZFQRPXSDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-phenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-phenyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the 3-chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 3-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring, which can then be further functionalized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-phenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(3-Chloro-phenyl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-phenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but with a thiadiazole ring and sulfonamide group.

    3-(4-Chlorophenyl)-5-methylisoxazole: Features an isoxazole ring instead of a thiazole ring.

    4-(3-Chlorophenyl)-1,2,3-thiadiazole: Contains a thiadiazole ring with a similar phenyl substitution.

Uniqueness

5-(3-Chloro-phenyl)thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole ring, 3-chlorophenyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)

InChI Key

DWKJZFQRPXSDEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N=CS2)C(=O)O

Origin of Product

United States

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